

Introduction: The Molecular Identity of Cyclohexanemethyl Isocyanate

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Compound of Interest

Compound Name: Cyclohexanemethyl isocyanate

CAS No.: 51163-24-7

Cat. No.: B1364380

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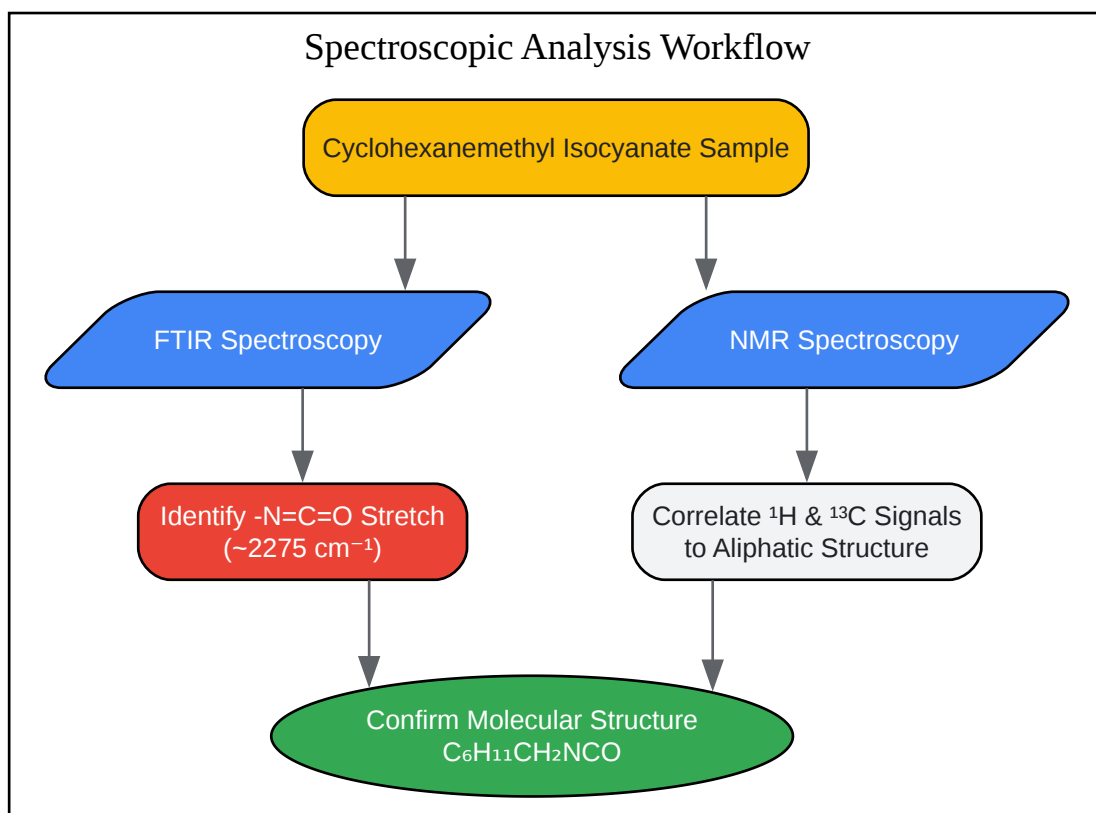
Cyclohexanemethyl isocyanate, with the linear formula $C_6H_{11}CH_2NCO$, is a cycloaliphatic isocyanate.^[2] Its structure, consisting of a cyclohexane ring linked to a highly reactive isocyanate group via a methylene bridge, dictates its chemical behavior and spectroscopic signature. Accurate characterization is paramount for quality control and for understanding its reactivity in downstream applications. This guide explains the causality behind the spectroscopic features, providing a self-validating framework for its identification.

Molecular Properties Summary:

Property	Value	Reference
Molecular Formula	$C_8H_{13}NO$	[1][3]
Molecular Weight	139.19 g/mol	[3]
CAS Number	51163-24-7	[3]
Boiling Point	193-194 °C	
Density	0.974 g/mL at 25 °C	

Structural Elucidation Workflow

The process of confirming the structure and purity of **cyclohexanemethyl isocyanate** relies on a synergistic application of spectroscopic techniques. FTIR provides definitive evidence of the key functional group, while NMR resolves the precise arrangement of the hydrogen and carbon atoms in the aliphatic framework.



Cyclohexanemethyl Isocyanate Structure & NMR Assignments

C₆ (~25 ppm)

C₅, C₇ (~26 ppm)

C₄, C₈ (~31 ppm)

C₃ (~38 ppm)

C₂ (~48 ppm)

C₁ (~125 ppm)

H_{ax}, H_{ea} (~0.9-1.3 ppm, m)

H_p, H_{p'} (~1.6-1.8 ppm, m)

H_e (~1.7 ppm, m)

H_a (~3.1 ppm, d)

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Caption: Predicted NMR assignments for **cyclohexanemethyl isocyanate**.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methylene bridge protons and the protons of the cyclohexane ring.

- Methylene Protons (-CH₂-NCO):** These protons are directly attached to the electron-withdrawing isocyanate group, causing them to be deshielded and appear at a relatively high chemical shift for aliphatic protons. They would likely appear as a doublet due to coupling with the single proton on the adjacent cyclohexane carbon.
- Cyclohexane Protons:** The eleven protons on the cyclohexane ring will produce a complex series of overlapping multiplets in the typical aliphatic region (0.9-1.8 ppm). The methine proton (the single H on the carbon attached to the CH₂ group) will be the most downfield of this group.

Predicted ^1H NMR Data:

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
-CHH-NCO	~3.1	Doublet (d)	2H
-CH-(CH ₂)	~1.7	Multiplet (m)	1H
Cyclohexyl -CH ₂ -	~0.9 - 1.8	Multiplet (m)	10H

^{13}C NMR Spectroscopy

The carbon NMR spectrum provides complementary information, with the isocyanate carbon being particularly diagnostic.

- Isocyanate Carbon (-N=C=O):** This carbon is highly deshielded and appears far downfield, typically in the 120-130 ppm range. For similar cycloaliphatic diisocyanates, this peak has been observed around 122.5 ppm. [4]*
- Methylene Carbon (-CH₂-NCO):** This carbon, being adjacent to the NCO group, will also be shifted downfield relative to the other aliphatic carbons.

- Cyclohexane Carbons: The six carbons of the cyclohexane ring will appear in the aliphatic region, with their specific shifts depending on their position relative to the substituent.

Predicted ^{13}C NMR Data:

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
-N=C=O	~125
-CH ₂ -NCO	~48
-CH-(CH ₂)	~38
Cyclohexyl -CH ₂ -	~25 - 31

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectroscopic data.

Safety Precaution: **Cyclohexanemethyl isocyanate** is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin/eye irritation and respiratory sensitization. [3] All handling must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [5]

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Instrument Preparation: Ensure the FTIR spectrometer and ATR crystal (e.g., diamond or germanium) are clean.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO_2 , H_2O) and instrument-related absorbances.
- Sample Application: Place a single drop of neat **cyclohexanemethyl isocyanate** liquid directly onto the center of the ATR crystal.

- **Data Acquisition:** Acquire the sample spectrum over a standard range (e.g., 4000-400 cm^{-1}) with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **Data Processing:** Perform automatic background subtraction and, if necessary, an ATR correction. Label significant peaks.

NMR Spectroscopy Protocol (^1H and ^{13}C)

- **Solvent Selection:** Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for referencing. Deuterated chloroform (CDCl_3) is a common choice.
- **Sample Preparation:** In a clean, dry NMR tube, dissolve approximately 5-10 mg of **cyclohexanemethyl isocyanate** in ~0.6-0.7 mL of the deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm) if the solvent does not contain it.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity and optimize the lock signal on the deuterium of the solvent.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Set appropriate parameters for spectral width, acquisition time, and relaxation delay.
 - Typically, 8 to 16 scans are sufficient.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Due to the low natural abundance of ^{13}C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- **Data Processing:** Fourier transform the raw data. Phase the spectra and perform baseline correction. Integrate the ^1H NMR signals and calibrate the chemical shift axis using the TMS or solvent residual peak.

Conclusion

The spectroscopic analysis of **cyclohexanemethyl isocyanate** is straightforward and definitive. The FTIR spectrum provides an unmistakable signature of the isocyanate functional group, while ^1H and ^{13}C NMR spectroscopy confirm the identity and integrity of the cycloaliphatic backbone. By combining these techniques as outlined in this guide, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the reliability and success of their scientific endeavors.

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